5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a piperazine moiety attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thioamide and α-haloketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling with Piperazine: The piperazine moiety is introduced by reacting the intermediate with 4-ethylpiperazine in the presence of a suitable base.
Final Assembly: The final compound is obtained by coupling the phenyl group with the intermediate product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce thiazole and triazole functionalities into target compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-((4-Methylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol and 5-((4-Isopropylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol share structural similarities.
Uniqueness: The presence of the ethyl group on the piperazine moiety and the specific arrangement of the thiazole and triazole rings confer unique chemical and biological properties to the compound, making it distinct from its analogs.
Biological Activity
5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring fused with a triazole moiety and an ethylpiperazine substituent. Its molecular formula is C15H20N4S with a molecular weight of approximately 288.41 g/mol.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit potent anticancer properties. A study evaluating various substituted thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated significant cytotoxic effects against several cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. These compounds were shown to be more effective than their respective amides in inhibiting cancer cell growth .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazol Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | Renal Cancer | 5.0 |
Compound B | Breast Cancer | 3.5 |
Compound C | Colon Cancer | 7.2 |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. Compounds containing the thiazolo structure have shown activity against various Gram-positive and Gram-negative bacteria. In particular, the synthesized derivatives exhibited moderate to good antibacterial activity against strains such as E. coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Thiazolo Derivatives
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
Compound D | E. coli | 18 |
Compound E | Staphylococcus aureus | 20 |
Compound F | Pseudomonas aeruginosa | 15 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial activities, compounds structurally related to this compound have been evaluated for anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazolo derivatives for their biological activities. The results indicated that modifications on the piperazine ring significantly influenced the biological activity of the compounds. For instance, introducing different substituents on the phenyl group enhanced anticancer efficacy while maintaining acceptable toxicity profiles in preliminary assessments.
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-3-21-9-11-22(12-10-21)15(14-7-5-4-6-8-14)16-17(24)23-18(25-16)19-13(2)20-23/h4-8,15,24H,3,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIDXLQYNPLUHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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